molecular formula C22H18N6O5 B10935828 Propan-2-yl 4-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate

Propan-2-yl 4-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate

Cat. No.: B10935828
M. Wt: 446.4 g/mol
InChI Key: UNVAPHIJEZJYCM-UHFFFAOYSA-N
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Description

ISOPROPYL 4-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)BENZOATE is a complex organic compound featuring a triazolo-pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 4-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)BENZOATE typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the triazolo-pyrimidine core through cyclization reactions involving 3-amino-1,2,4-triazole . The nitrophenyl group is introduced via nitration reactions, and the final esterification step involves the reaction of the benzoic acid derivative with isopropyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 4-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, it prevents their normal function, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ISOPROPYL 4-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)BENZOATE stands out due to its unique combination of structural features, which confer specific biological activities not commonly observed in other similar compounds. Its ability to inhibit multiple targets makes it a versatile candidate for drug development .

Properties

Molecular Formula

C22H18N6O5

Molecular Weight

446.4 g/mol

IUPAC Name

propan-2-yl 4-[[5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl]amino]benzoate

InChI

InChI=1S/C22H18N6O5/c1-13(2)33-21(30)14-6-8-16(9-7-14)25-20(29)19-11-18(26-22-23-12-24-27(19)22)15-4-3-5-17(10-15)28(31)32/h3-13H,1-2H3,(H,25,29)

InChI Key

UNVAPHIJEZJYCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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